1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol is an organic compound with the molecular formula C13H19NO It features a cyclopropyl group attached to a phenyl ring substituted with a dimethylamino group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Substitution on the Phenyl Ring: The dimethylamino group is introduced through electrophilic aromatic substitution reactions, using dimethylamine as the nucleophile.
Attachment of the Ethan-1-ol Moiety: The final step involves the addition of the ethan-1-ol group, which can be achieved through various methods such as Grignard reactions or reduction of corresponding ketones.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Common industrial methods include continuous flow synthesis and the use of high-throughput screening for catalyst optimization.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like LiAlH4 or NaBH4.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Dimethylamine, various electrophiles
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-[4-(dimethylamino)phenyl]ethanone, 1-[3-(dimethylamino)phenyl]ethanone, 2-bromo-1-(4-dimethylamino-phenyl)-ethanone
Uniqueness: The presence of the cyclopropyl group and the ethan-1-ol moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[1-[4-(dimethylamino)phenyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-10(15)13(8-9-13)11-4-6-12(7-5-11)14(2)3/h4-7,10,15H,8-9H2,1-3H3 |
InChI Key |
IKSCZMLRIJYAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=C(C=C2)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.